molecular formula C18H17N3O2S B4021532 3-(3,5-dimethylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

3-(3,5-dimethylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No. B4021532
M. Wt: 339.4 g/mol
InChI Key: LKWUQVZJCIZNGV-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Synthesis of Derivatives : Thiazolo[3,2-a][1,3,5]triazines and related derivatives can be synthesized through reactions involving specific starting materials such as acyl-bromoacetylenes, methyl-thioxotriazinones, and α-acetylenic ketones. The reaction conditions often involve methanol and triethylamine at 20°C, indicating a preference for mild reaction conditions for these syntheses (Elokhina et al., 1996).

Molecular Structure Analysis

  • X-ray Structural Analysis : The molecular structures of the synthesized compounds are often confirmed using X-ray structural analysis, complemented by IR, 1H, and 13C NMR spectroscopy, ensuring accurate determination of their molecular frameworks (Elokhina et al., 1996).

Chemical Reactions and Properties

  • Condensation Reactions : Various condensation reactions are employed to synthesize different derivatives, showcasing the compounds' reactivity and potential for forming diverse chemical structures (Vasilevskii et al., 2010).

Physical Properties Analysis

  • Crystal Structure and Hydrogen Bonding : The crystal structures reveal significant details about intermolecular interactions, including hydrogen bonding patterns, which are crucial for understanding the compounds' solid-state properties. For example, certain derivatives form inversion dimers with specific graph-set motifs in their crystal structure, underscoring the importance of hydrogen bonding in their structural organization (Fun et al., 2012).

Chemical Properties Analysis

  • Reactivity Towards Various Reagents : The compounds exhibit diverse reactivity patterns, such as undergoing condensation with isatins and reactions with halogenoacetic acids, indicating their versatile chemical properties and potential for further functionalization (Vasilevskii et al., 2010).

properties

IUPAC Name

(7Z)-3-(3,5-dimethylphenyl)-7-(furan-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-6-13(2)8-14(7-12)20-10-19-18-21(11-20)17(22)16(24-18)9-15-4-3-5-23-15/h3-9H,10-11H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWUQVZJCIZNGV-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CO4)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CO4)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 2
3-(3,5-dimethylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 3
3-(3,5-dimethylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 4
3-(3,5-dimethylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 5
3-(3,5-dimethylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 6
3-(3,5-dimethylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

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